1-Methyl-2-(2-methylpent-3-en-1-yl)benzene
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Overview
Description
1-Methyl-2-(2-methylpent-3-en-1-yl)benzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, characterized by the presence of a methyl group and a 2-methylpent-3-en-1-yl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Methyl-2-(2-methylpent-3-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and using an inert solvent like dichloromethane .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Methyl-2-(2-methylpent-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur with appropriate reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives of the compound .
Scientific Research Applications
1-Methyl-2-(2-methylpent-3-en-1-yl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying electrophilic aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in pharmacological research.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-methylpent-3-en-1-yl)benzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing the reaction to proceed to form the final substituted product. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
1-Methyl-2-(2-methylpent-3-en-1-yl)benzene can be compared with other similar compounds such as:
1-Methyl-2-(2-propenyl)benzene: Similar structure but with a propenyl group instead of a pentenyl group.
1-Methyl-3-(1-methylethenyl)benzene:
m-Camphorene: A more complex structure with additional methyl and methylene groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which can influence its reactivity and applications.
Properties
CAS No. |
163489-55-2 |
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Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-methyl-2-(2-methylpent-3-enyl)benzene |
InChI |
InChI=1S/C13H18/c1-4-7-11(2)10-13-9-6-5-8-12(13)3/h4-9,11H,10H2,1-3H3 |
InChI Key |
VSUMLQVNDOFAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)CC1=CC=CC=C1C |
Origin of Product |
United States |
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